molecular formula C11H23NO B13190516 3-Amino-1-(1-methylcycloheptyl)propan-1-ol

3-Amino-1-(1-methylcycloheptyl)propan-1-ol

Cat. No.: B13190516
M. Wt: 185.31 g/mol
InChI Key: JUOMIQIODMYEOI-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcycloheptyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₂₃NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methylcycloheptyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-methylcycloheptanone with a suitable amine, followed by reduction and subsequent functional group transformations to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methylcycloheptyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-(1-methylcycloheptyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcycloheptyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog with similar functional groups but a different carbon backbone.

    1-Amino-2-propanol: Another related compound with a different arrangement of the amino and hydroxyl groups.

Uniqueness

3-Amino-1-(1-methylcycloheptyl)propan-1-ol is unique due to its cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-amino-1-(1-methylcycloheptyl)propan-1-ol

InChI

InChI=1S/C11H23NO/c1-11(10(13)6-9-12)7-4-2-3-5-8-11/h10,13H,2-9,12H2,1H3

InChI Key

JUOMIQIODMYEOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)C(CCN)O

Origin of Product

United States

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